3-Hexenal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

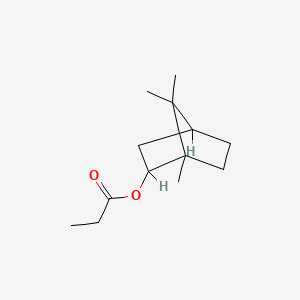

3-Hexenal, also known as hex-3-enal, is an organic compound with the molecular formula C6H10O. It is classified as an unsaturated aldehyde and is known for its intense aroma reminiscent of freshly cut grass and leaves. This compound exists in two isomeric forms: (E)-3-hexenal and (Z)-3-hexenal, with the latter being more commonly referred to as leaf aldehyde due to its natural occurrence in many plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexenal can be synthesized through various methods. One common approach involves the oxidation of 3-hexen-1-ol using oxidizing agents such as dimethyl sulfoxide (DMSO) and iodine-based catalysts like IBX (2-iodoxybenzoic acid). This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via biotransformation processes. For instance, recombinant enzymatic systems using Saccharomyces cerevisiae alcohol dehydrogenase (ScADH1) and Candida boidinii formate dehydrogenase (FDH) have been employed to convert trans-2-hexenal to trans-2-hexenol, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hexenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexanoic acid.

Reduction: It can be reduced to 3-hexen-1-ol.

Addition: It can participate in addition reactions with nucleophiles due to the presence of the carbon-carbon double bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Addition: Reagents like hydrogen chloride or bromine can be used for addition reactions.

Major Products:

Oxidation: Hexanoic acid.

Reduction: 3-Hexen-1-ol.

Addition: 3-Chlorohexanal or 3-Bromohexanal, depending on the halogen used

Scientific Research Applications

3-Hexenal has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It plays a role in plant signaling and defense mechanisms.

Medicine: Research is ongoing into its potential antimicrobial and antifungal properties.

Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. .

Mechanism of Action

The mechanism of action of 3-hexenal involves its interaction with various molecular targets and pathways:

Plant Defense: In plants, this compound is produced via the lipoxygenase pathway, where it acts as a signaling molecule to activate defense responses.

Antifungal Activity: Studies have shown that this compound can inhibit the growth of certain fungi by disrupting cell membrane integrity and affecting the synthesis of essential cellular components

Comparison with Similar Compounds

3-Hexenal is similar to other alkenals such as:

Acrolein (2-propenal): Known for its pungent odor and use as a biocide.

Crotonaldehyde (2-butenal): Used in organic synthesis and as a warning agent in fuel gases.

(E,E)-2,4-Decadienal: Known for its strong odor and use in flavoring.

Uniqueness:

Aroma: this compound is particularly valued for its fresh, green aroma, which is more intense than that of its isomer, 3-hexen-1-ol.

Biological Role: Its role in plant defense mechanisms and signaling is more pronounced compared to other alkenals

Properties

CAS No. |

4440-65-7 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

hex-3-enal |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

GXANMBISFKBPEX-UHFFFAOYSA-N |

SMILES |

CCC=CCC=O |

Isomeric SMILES |

CC/C=C/CC=O |

Canonical SMILES |

CCC=CCC=O |

boiling_point |

57.00 °C. @ 28.00 mm Hg |

density |

0.970-0.980 |

melting_point |

126 °C |

Key on ui other cas no. |

69112-21-6 4440-65-7 |

physical_description |

Solid |

Pictograms |

Flammable; Irritant |

solubility |

insoluble in water; soluble in fat soluble (in ethanol) |

Synonyms |

(Z)-3-hexenal 3-hexenal |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline](/img/structure/B1207196.png)

![N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1207203.png)

![5-Amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid;2-phenylacetic acid](/img/structure/B1207204.png)

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1207214.png)